
3,3'-Dichlorobenzidine
Overview
Description
3,3’-Dichlorobenzidine is an organic compound with the formula (C₆H₃Cl(NH₂))₂. It appears as a gray or purple crystalline solid and is barely soluble in water. This compound is primarily used in the production of diarylide yellow pigments, which are utilized in printing inks . its use has been largely discontinued due to concerns about its carcinogenic properties .
Preparation Methods
3,3’-Dichlorobenzidine is synthesized in two main steps from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3’-dichlorobenzidine . Industrial production methods often involve catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals, followed by a translocation and rearrangement reaction in hydrochloric acid .
Chemical Reactions Analysis
3,3’-Dichlorobenzidine undergoes several types of chemical reactions:
Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to form monochloro derivatives.
Chlorination: It undergoes chlorination in water treatment plants to produce tetrachloro derivatives.
Diazotization: The most widely practiced reaction is its double diazotization.
Scientific Research Applications
Industrial Applications
Dyes and Pigments
- DCB is a key precursor in the synthesis of azo dyes, which are widely used in textiles, plastics, and paper products. These dyes provide vibrant colors and are favored for their stability and resistance to fading.
Case Study: Textile Industry
- In a study examining the use of DCB-based dyes in textiles, it was found that these dyes maintain colorfastness under various washing conditions, making them suitable for high-quality fabric production .
Toxicological Research
Carcinogenicity Studies
- The U.S. Environmental Protection Agency (EPA) classifies DCB as a probable human carcinogen (Group B2) based on sufficient evidence from animal studies indicating its potential to induce tumors . Long-term exposure studies have demonstrated that DCB can lead to tumor formation in various organs, including the bladder and liver.
Data Table: Carcinogenic Effects in Animal Studies
Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Pliss (1959) | Rappolovskii Rats | 10-20 | Tumors in bladder and Zymbal glands |
Iba et al. (1987) | Mice | 500-1000 | Increased micronuclei in bone marrow |
Ashby & Mohammed (1988) | Alpk:AP Rats | 500-1000 | Increased unscheduled DNA synthesis |
Environmental Impact Studies
Contamination Assessment
- DCB has been identified as a contaminant in water bodies due to industrial runoff. Studies have shown that its presence can adversely affect aquatic life, leading to bioaccumulation in fish and other organisms.
Data Table: Environmental Concentrations of DCB
Location | Concentration (µg/L) | Source of Contamination |
---|---|---|
San Diego Bay | 0.5 | Industrial discharge |
Great Lakes | 0.1 | Urban runoff |
Health Effects Research
Genotoxicity Studies
- Research indicates that DCB exhibits mutagenic properties, as evidenced by increased sister chromatid exchanges and DNA damage in both in vitro and in vivo assays . These findings underscore its potential health risks to humans exposed through occupational or environmental routes.
Case Study: Occupational Exposure
- A cohort study involving workers exposed to DCB revealed a higher incidence of bladder cancer compared to non-exposed individuals, supporting its classification as a carcinogen .
Regulatory Considerations
Due to its hazardous nature, regulatory agencies like the EPA and Health Canada monitor DCB levels in industrial effluents and drinking water sources. Guidelines for permissible exposure limits have been established to protect public health and the environment.
Mechanism of Action
The mechanism by which 3,3’-dichlorobenzidine exerts its effects involves the formation of nitroso derivatives during metabolism, which yield a sulfinic acid amide with hemoglobin in erythrocytes . It can act on the aryl hydrocarbon receptor to induce the activity of cytochrome P-450 enzymes, which metabolize the compound . This mechanism is believed to be similar to that of benzidine, a known carcinogen, and may contribute to its carcinogenic properties .
Comparison with Similar Compounds
3,3’-Dichlorobenzidine is structurally similar to benzidine, which is also a known carcinogen . Both compounds share a similar mechanism in causing bladder cancer in humans . Other similar compounds include 3-chlorobenzidine and benzidine, which are also of environmental concern due to their carcinogenic nature . The uniqueness of 3,3’-dichlorobenzidine lies in its specific use in the production of diarylide yellow pigments and its distinct chemical reactions, such as double diazotization .
Biological Activity
3,3'-Dichlorobenzidine (DCB) is a synthetic chlorinated aromatic amine, closely related to benzidine, and is recognized as a potential human carcinogen. Its biological activity has been extensively studied due to its implications for public health, particularly in occupational settings where exposure can occur. This article synthesizes findings from various studies on the biological effects, mechanisms of action, and monitoring strategies associated with DCB.
This compound is primarily used in the production of dyes and pigments. It can be metabolized into various compounds that may also exhibit biological activity. The compound and its metabolites are excreted in urine, making urinary levels a useful biomarker for exposure assessment. Additionally, DCB metabolites can form adducts with hemoglobin and DNA, which serve as indicators of biological effect and exposure .
In Vitro Studies
In vitro studies have demonstrated that DCB exhibits mutagenic properties. Key findings include:
- Mutagenicity : DCB has been shown to increase the frequency of sister chromatid exchanges and induce unscheduled DNA synthesis, indicating DNA damage .
- Genotoxicity : Various assays have confirmed that DCB damages DNA and causes mutations across different cell types .
In Vivo Studies
Animal studies further elucidate the biological effects of DCB:
- Micronuclei Induction : In rodent models, exposure to DCB resulted in the induction of micronuclei, which are indicative of chromosomal damage .
- DNA Binding : Studies have reported that DCB binds to DNA in vivo, leading to potential carcinogenic effects .
- Health Effects : Adverse health effects observed in animal studies include cancer, genotoxicity, neurological impacts, and organ-specific toxicity (e.g., renal and hepatic) .
Occupational Exposure
A notable case study involved workers at a chemical plant in Germany producing DCB dihydrochloride. Biological monitoring included:
- Sample Collection : Blood and urine samples were analyzed for DCB levels and hemoglobin adducts.
- Findings : The study highlighted significant exposure levels among workers and demonstrated the effectiveness of combining urinary analysis with hemoglobin adduct monitoring to assess exposure .
Monitoring Strategies
Effective biological monitoring strategies are crucial for assessing exposure risks associated with DCB. Key components include:
- Biomarkers : Monitoring urinary levels of DCB and its metabolites alongside hemoglobin adducts provides a comprehensive view of exposure and biological effect.
- Guidance Values : Establishing biological guidance values (BGV) is essential for evaluating individual exposure levels against established safety standards .
Summary of Health Effects
The health effects associated with DCB exposure can be categorized based on the duration of exposure:
Exposure Duration | Health Effects Observed |
---|---|
Acute (≤14 days) | Mild toxicity; no significant long-term effects noted |
Intermediate (15–364 days) | Increased risk of genotoxic effects; potential for organ-specific toxicity |
Chronic (≥365 days) | High risk of carcinogenic outcomes; chronic organ damage observed |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 3,3'-Dichlorobenzidine in environmental and biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection for environmental water samples, as photodegradation products (e.g., monochlorobenzidine) can interfere with traditional GC-MS analysis . For biological matrices (urine/blood), employ immunoassays targeting hemoglobin or DNA adducts formed by reactive N-oxygenated metabolites, validated via LC-MS/MS .
- Key Considerations : Account for rapid photodegradation in aqueous media (half-life <10 minutes) by stabilizing samples with antioxidants like ascorbic acid .
Q. How is this compound synthesized for laboratory studies?
- Methodology : Prepare via a two-step process:
Reduce 2-nitrochlorobenzene with zinc in basic conditions to form 2,2'-dichlorodiphenylhydrazine.
Apply the benzidine rearrangement under acidic conditions to yield this compound .
- Purification : Recrystallize using ethanol to remove impurities, as residual intermediates may confound toxicological assays .
Q. What are the primary non-cancer health endpoints observed in animal studies?
- Key Findings : Hepatic lesions (e.g., hepatocellular hypertrophy), neurological effects (neuronal degeneration in dogs), and renal hyperplasia in rodents .
- Experimental Design : Use oral gavage in rats at doses ≥300 ppm for 40 weeks to replicate hepatic effects, but note limited statistical power in small cohorts .
Advanced Research Questions
Q. How should researchers design studies to assess the carcinogenic potential of this compound in heterogeneous models?
- Model Selection : Prioritize species with metabolic similarities to humans, such as dogs (hepatocellular carcinomas) and rats (Zymbal gland tumors), over hamsters, which show equivocal bladder carcinogenicity .
- Endpoint Measurement : Combine histopathology with DNA adduct quantification in target organs (liver, bladder) to link genotoxicity to tumorigenesis .
- Dose-Response : Use the lowest observed adverse effect level (LOAEL) of 300 ppm (oral exposure in rats) as a benchmark for chronic studies .
Q. What methodologies address conflicting data on environmental persistence of this compound?
- Contradiction : While photodegradation in water occurs rapidly (half-life <10 minutes), soil binding and sediment transport enable long-range contamination (detected 6 km from source) .
- Resolution : Conduct field studies using radiolabeled this compound to track covalent binding to humic soil components and anaerobic degradation rates (half-life: 16–101 weeks in groundwater) .
Q. How can metabolic activation pathways of this compound be characterized experimentally?
- In Vitro Systems : Use rat liver microsomes with cytochrome P450 inducers (e.g., phenobarbital) to identify N-oxygenated intermediates via LC-MS .
- In Vivo Validation : Administer deuterated this compound to rodents and quantify urinary metabolites (e.g., monochloro derivatives) and hemoglobin adducts .
Q. What strategies mitigate bias in epidemiological studies of occupational exposure?
- Limitations : Existing studies (e.g., Gerarde and Gerarde, 1974) lack control groups and have short follow-up periods (<20 years) .
- Recommendations : Retrospective cohort analysis with biomarker monitoring (e.g., urinary metabolites) and adjustment for co-exposures (e.g., benzidine in manufacturing plants) .
Q. Critical Analysis of Contradictory Evidence
- Genotoxicity vs. Carcinogenicity : While in vitro assays confirm mutagenicity (e.g., sister chromatid exchanges in human B-lymphoblastoid cells) , in vivo carcinogenicity varies by species. Researchers must reconcile this by standardizing metabolic activation protocols across models .
- Human Relevance : Despite IARC Group II classification ("Probably Carcinogenic"), epidemiological data remain inconclusive. Mechanistic studies focusing on DNA adduct formation in human cell lines are prioritized .
Properties
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
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InChI Key |
HUWXDEQWWKGHRV-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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DSSTOX Substance ID |
DTXSID6020432 | |
Record name | 3,3'-Dichlorobenzidine | |
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Molecular Weight |
253.12 g/mol | |
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Physical Description |
3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid. | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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Record name | 3,3'-Dichlorobenzidine | |
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Record name | 3,3'-DICHLOROBENZIDINE | |
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Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |
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Boiling Point |
788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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Solubility |
0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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Mechanism of Action |
Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... . | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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Color/Form |
Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid | |
CAS No. |
91-94-1, 86349-58-8 | |
Record name | 3,3'-DICHLOROBENZIDINE | |
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Record name | 3,3′-Dichlorobenzidine | |
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Record name | 3,3'-Dichlorobenzidine | |
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Melting Point |
270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F | |
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URL | https://cameochemicals.noaa.gov/chemical/16076 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DICHLOROBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,3'-DICHLOROBENZIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/738 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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